molecular formula C13H11N3O3Se B11468503 2-Amino-7-(2H-1,3-benzodioxol-5-yl)-4H,6H,7H-[1,3]selenazolo[4,5-b]pyridin-5-one

2-Amino-7-(2H-1,3-benzodioxol-5-yl)-4H,6H,7H-[1,3]selenazolo[4,5-b]pyridin-5-one

Cat. No.: B11468503
M. Wt: 336.22 g/mol
InChI Key: BFTSUYLUNRGKHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-7-(2H-1,3-BENZODIOXOL-5-YL)-4H,5H,6H,7H-[1,3]SELENAZOLO[4,5-B]PYRIDIN-5-ONE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxole moiety, which is known for its biological activity, and a selenazole ring, which introduces selenium into the molecular framework, potentially enhancing its reactivity and biological effects.

Preparation Methods

The synthesis of 2-AMINO-7-(2H-1,3-BENZODIOXOL-5-YL)-4H,5H,6H,7H-[1,3]SELENAZOLO[4,5-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-AMINO-7-(2H-1,3-BENZODIOXOL-5-YL)-4H,5H,6H,7H-[1,3]SELENAZOLO[4,5-B]PYRIDIN-5-ONE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, bases like cesium carbonate for deprotonation, and solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Scientific Research Applications

2-AMINO-7-(2H-1,3-BENZODIOXOL-5-YL)-4H,5H,6H,7H-[1,3]SELENAZOLO[4,5-B]PYRIDIN-5-ONE has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar compounds include other benzodioxole derivatives and selenazole-containing molecules. For example:

The uniqueness of 2-AMINO-7-(2H-1,3-BENZODIOXOL-5-YL)-4H,5H,6H,7H-[1,3]SELENAZOLO[4,5-B]PYRIDIN-5-ONE lies in its combined structural features, which may confer enhanced biological activity and specificity compared to its individual components.

Properties

Molecular Formula

C13H11N3O3Se

Molecular Weight

336.22 g/mol

IUPAC Name

2-amino-7-(1,3-benzodioxol-5-yl)-6,7-dihydro-4H-[1,3]selenazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C13H11N3O3Se/c14-13-16-12-11(20-13)7(4-10(17)15-12)6-1-2-8-9(3-6)19-5-18-8/h1-3,7H,4-5H2,(H2,14,16)(H,15,17)

InChI Key

BFTSUYLUNRGKHP-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(NC1=O)N=C([Se]2)N)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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